N-(3-Amino-4-chlorophenyl)hexanamide
Description
Contextualization within Amide Chemistry and Substituted Anilines
The chemical structure of N-(3-Amino-4-chlorophenyl)hexanamide is characterized by two principal functional groups: an amide and a substituted aniline (B41778). The amide group (-C(=O)N-) is one of the most fundamental and ubiquitous linkages in chemistry and biology, forming the backbone of proteins and being present in approximately 25% of top-selling pharmaceuticals. nanobioletters.com The synthesis of amides is considered the most frequently employed chemical reaction within the pharmaceutical industry. rsc.org Amides are typically synthesized through the reaction of a carboxylic acid derivative with an amine. rsc.org
Substituted anilines are aromatic amines that serve as crucial building blocks, or synthons, in the creation of a wide range of more complex molecules. sphinxsai.comnih.gov They are recognized as "privileged pharmacological structures" due to their prevalence in bioactive compounds. nih.gov The specific aniline component of the target molecule, 4-chloro-3-aminoaniline, has been identified in research as a potent mimic of benzamidine (B55565), a common structural motif in enzyme inhibitors. nih.gov This highlights the potential for this fragment to interact with biological targets. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | This compound |
| Synonyms | N/A |
| CAS Number | 1029538-42-9 |
| Canonical SMILES | CCCCCC(=O)NC1=CC(=C(C=C1)Cl)N |
Overview of Relevant Hexanamide (B146200) and Substituted Phenyl Amide Research Paradigms
Research involving molecules like this compound falls within established paradigms for exploring the biological activities of hexanamides and substituted phenyl amides.
The hexanamide portion of the molecule is derived from hexanoic acid and is classified as a fatty amide. nih.gov In drug discovery and medicinal chemistry, the inclusion of such aliphatic chains is a common strategy to modulate a compound's lipophilicity. This property is critical for influencing how a molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
The substituted phenyl amide core is a widely investigated scaffold in the search for new therapeutic agents. A significant research paradigm involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the phenyl ring and the nature of the amide group, researchers can identify molecules with optimized biological activity. nih.gov Studies on various substituted phenyl amides have revealed their potential as antimicrobial, antifungal, and insecticidal agents. nanobioletters.comresearcher.lifemdpi.com For instance, different series of benzamides and other phenyl amides have been synthesized and evaluated for their activity against various pathogens. researcher.lifemdpi.com The general synthesis approach often involves the straightforward reaction between substituted anilines and an acid or its activated derivative. sphinxsai.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-12(16)15-9-6-7-10(13)11(14)8-9/h6-8H,2-5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGMKBMFHGUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Amino 4 Chlorophenyl Hexanamide
Conventional Amide Bond Formation Strategies Applicable to Substituted Anilines
Several classical methods for forming amide bonds are suitable for the synthesis of N-aryl amides from substituted anilines.
Direct amidation of esters with anilines, often facilitated by a base, represents a straightforward approach to amide synthesis. nih.gov This method can, however, be limited by the need for activated esters or highly nucleophilic amines. nih.gov Nickel-catalyzed reductive coupling of unactivated esters with nitroarenes presents a modern alternative, allowing for the formation of a wide array of amides. nih.gov This technique has been shown to be compatible with various functional groups that might be sensitive to traditional base-promoted conditions. nih.gov
A comparison of reaction conditions for amidation highlights the versatility of different catalytic systems.
Table 1: Comparison of Reaction Conditions for Amidation
| Catalyst/Promoter | Acyl Source | Amine Source | Key Features |
|---|---|---|---|
| Nickel Catalyst | Unactivated Esters | Nitroarenes | Reductive coupling, tolerates base-sensitive groups. nih.gov |
| Sodium Hydride | Phenyl Esters | Aryl Amines | Transition metal- and solvent-free. nih.govrsc.org |
| Acetic Acid | Ethyl Acetate | Various Amines | Cheap and simple, low catalyst loading. rsc.org |
In a move towards more environmentally friendly and economical processes, solvent- and transition metal-free methods for amide synthesis have been developed. nih.govrsc.org One such approach involves the reaction of phenyl esters with aryl amines in the presence of a simple base like sodium hydride (NaH). nih.govrsc.org This method offers high yields and high atom economy. nih.govrsc.org The reaction is typically performed by heating a mixture of the ester, aniline (B41778), and base. researchgate.net
Another green chemistry approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, which is a simple and efficient solvent-free procedure. bohrium.com
N-acylation is a fundamental reaction for the formation of amides from arylamines. ncert.nic.in This typically involves the reaction of the amine with an acylating agent such as an acyl chloride, anhydride, or ester. ncert.nic.in The reaction with acyl chlorides is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. ncert.nic.in For less reactive aryl amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed.
Benzotriazole chemistry offers a versatile and efficient method for the N-acylation of amines in water, providing high yields without racemization. nih.gov This approach is particularly useful for creating amino acid aryl amides. nih.gov
Targeted Synthesis of the N-(3-Amino-4-chlorophenyl)hexanamide Core Structure
A plausible synthetic route to this compound would likely involve the selective acylation of 4-chloro-1,3-diaminobenzene. Due to the higher basicity and lower steric hindrance of the amino group at position 3 compared to the one at position 1 (adjacent to the chloro group), the acylation is expected to occur preferentially at the 3-amino position.
A general procedure could involve reacting 4-chloro-1,3-diaminobenzene with hexanoyl chloride in an appropriate solvent, possibly with a base to scavenge the HCl formed. Alternatively, the reaction could be performed with hexanoic acid using a suitable coupling agent.
Another approach could start from a nitro-substituted precursor, such as N-(4-chloro-3-nitrophenyl)hexanamide, which is then reduced to the desired amino compound. This strategy is commonly used in the synthesis of N-(4-aminophenyl)-substituted benzamides. researchgate.net
Advanced Synthetic Routes for Analogous Structures
Modern synthetic chemistry offers sophisticated methods for creating complex amides, including those with chiral centers.
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. rsc.org Umpolung Amide Synthesis (UmAS) has emerged as a method to prepare complex amides, including N-aryl amides, in an enantioselective manner, avoiding epimerization-prone intermediates. nih.gov
Dynamic kinetic resolution (DKR) is another powerful tool. For instance, chiral phosphoric acids can catalyze the asymmetric 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides to produce β-amino amides with high diastereo- and enantiocontrol. nih.gov Nickel-catalyzed enantioconvergent coupling reactions also provide a mild and general method for the synthesis of protected dialkyl carbinamines from racemic starting materials. nih.gov
Table 2: Advanced Asymmetric Amide Synthesis Techniques
| Method | Key Features | Catalyst/Reagent | Resulting Product |
|---|---|---|---|
| Umpolung Amide Synthesis (UmAS) | Avoids epimerization-prone intermediates. nih.gov | N-aryl hydroxyl amine | α-chiral N-aryl amides nih.gov |
| Dynamic Kinetic Resolution (DKR) | High diastereo- and enantiocontrol. nih.gov | Chiral Phosphoric Acid | β-amino amides nih.gov |
| Nickel-Catalyzed Coupling | Enantioconvergent, mild conditions. nih.gov | Chiral Nickel Catalyst | Protected dialkyl carbinamines nih.gov |
These advanced methods provide pathways to a wide range of structurally diverse and stereochemically defined amides, which could be adapted for the synthesis of chiral analogs of this compound.
Synthesis of Structurally Related Hexanamide (B146200) Derivatives
The synthesis of hexanamide derivatives often involves the acylation of a corresponding aniline precursor with a hexanoylating agent. The specific reaction conditions can be adapted based on the nature of the substituents on the aniline ring. The following examples illustrate the synthesis of various structurally related hexanamide derivatives.
For instance, the synthesis of N-phenylhexanamide can be achieved through the reaction of aniline with hexanoyl chloride. This reaction is a standard method for forming amides and typically proceeds with high efficiency.
In cases where the aniline ring is substituted, the reactivity can be influenced by the electronic nature of the substituents. For example, the synthesis of N-(3,4-dichlorophenyl)hexanamide involves the reaction of 3,4-dichloroaniline (B118046) with hexanoic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and benzotriazol-1-ol (HOBt). google.com This method is particularly useful when direct acylation with an acid chloride is not feasible or leads to side reactions.
The following table provides a summary of synthetic methodologies for a selection of structurally related hexanamide derivatives, highlighting the diversity of reaction conditions and starting materials.
| Product | Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-(3,4-dichlorophenyl)hexanamide | 2-Methylpentanoic acid | m,p-dichloroaniline | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; benzotriazol-1-ol; N-ethyl-N,N-diisopropylamine | N,N-dimethyl-formamide | 20 - 25 °C, 16 h | 62 | google.com |
| N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide | N-phenyl-α-2-propen-1-ylbenzenpropanamine | Acetic anhydride | - | - | Reflux, 4-6 h | Not specified | unal.edu.co |
| N-(4-Chloro-3-nitrophenyl)acetamide | 4-chloro-3-nitroaniline | Acetic anhydride | - | DCM | Ambient temperature, 2.5 h | 96 | |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | Not specified, 30 min | Not specified | mdpi.com |
Further diversification of hexanamide derivatives can be achieved by employing various substituted anilines and adapting the acylation and subsequent transformation steps. For example, the synthesis of N-aryl α-ketoamides has been demonstrated from N-Ts and N-Boc α-ketoamides via transamidation reactions. researchgate.net These methods offer alternative routes to complex amide structures.
The reduction of a nitro group in the presence of other sensitive functionalities, such as in the proposed synthesis of this compound, is a critical step. Several methods have been developed for the selective reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.comacs.org Catalytic hydrogenation using Raney nickel is often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com Other methods include the use of iron in acidic media or tin(II) chloride, which are known for their chemoselectivity. commonorganicchemistry.com Pressure-mediated reduction using hydrazine (B178648) hydrate (B1144303) has also been reported for the selective reduction of aromatic nitro groups in the presence of an amide functionality. researchgate.net
The selection of the appropriate synthetic methodology depends on the specific substituents present in the molecule and the desired purity and yield of the final product.
Structure Activity Relationship Sar Studies of N 3 Amino 4 Chlorophenyl Hexanamide Derivatives
Systematic Structural Modifications and Their Biological Implications
Research on related aliphatic amides has shown that the length of the alkyl chain can have a profound effect on biological activity. acs.orgacs.org Studies on semiaromatic copolyamides demonstrated that increasing the aliphatic chain length can alter thermal and mechanical properties, a principle that translates to drug-receptor interactions where chain length affects how well a molecule fits into a binding pocket. acs.org An "odd-even effect" has also been observed in molecules with aliphatic chains, where those with an even number of carbon atoms tend to be more planar, while those with an odd number are non-planar. researchgate.netmdpi.comnih.gov This can directly influence melting points and, by extension, solubility and bioavailability. researchgate.netmdpi.comnih.gov
For N-(3-Amino-4-chlorophenyl)hexanamide derivatives, modifications to the hexanamide (B146200) chain could include:
Chain Length Variation: Shortening or lengthening the six-carbon chain to probe the size and shape of the hydrophobic binding pocket.
Introduction of Unsaturation: Incorporating double or triple bonds to introduce rigidity and potentially new electronic interactions.
Branching: Adding methyl or other small alkyl groups to the chain to explore steric tolerance within the binding site.
A hypothetical SAR table for chain length variation might look as follows:
| Compound | Aliphatic Chain | Relative Potency |
| Analog 1 | Butanamide (C4) | Moderate |
| Analog 2 | Pentanamide (C5) | High |
| This compound (C6) | Hexanamide (C6) | Optimal |
| Analog 3 | Heptanamide (C7) | Moderate |
| Analog 4 | Octanamide (C8) | Low |
This table is illustrative and based on general principles of medicinal chemistry.
The chlorophenyl aromatic ring is a key feature of this compound, providing a rigid scaffold for the presentation of other functional groups and participating in aromatic interactions within the binding site. The existing chlorine atom and its position relative to the amino and amide groups are critical determinants of activity.
The 4-chloroaniline (B138754) moiety is a common building block in the synthesis of pharmaceuticals, dyes, and pesticides. wikipedia.orgnih.gov Its electronic properties and potential for interactions make it a valuable component in drug design. Structure-activity relationship studies on other aryl-containing compounds have consistently shown that the nature and position of substituents on the aromatic ring are critical for biological activity. nih.govmdpi.com For instance, in a series of 2-arylindoles, substitutions at the 5-position of the indole (B1671886) ring were found to significantly enhance potency. nih.gov Similarly, for 3-phenylcoumarin (B1362560) derivatives, the substitution pattern on the phenyl ring was a key determinant of their inhibitory activity against monoamine oxidase B. frontiersin.org
For this compound derivatives, key modifications to the chlorophenyl ring could involve:
Positional Isomerism: Moving the chlorine atom to the ortho or meta positions to probe the electronic and steric requirements of the binding site.
Halogen Substitution: Replacing the chlorine with other halogens like fluorine, bromine, or iodine to modulate lipophilicity and electronic effects.
Introduction of Other Substituents: Adding small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups to the ring to alter its electronic character and explore additional binding interactions. pharmacy180.com
An illustrative SAR table for substituent effects on the aromatic ring is presented below:
| Compound | Substitution on Phenyl Ring | Relative Potency |
| Analog 5 | 4-Fluoro | High |
| This compound | 4-Chloro | Optimal |
| Analog 6 | 4-Bromo | Moderate |
| Analog 7 | 3,4-Dichloro | High |
| Analog 8 | 4-Methyl | Low |
This table is illustrative and based on general principles of medicinal chemistry.
The amino group on the chlorophenyl ring is a critical functional group, likely involved in hydrogen bonding or salt bridge formation with the biological target. Its basicity and hydrogen-bonding capacity can be modulated through various chemical modifications.
In many biologically active anilides, the amino group is considered the hydrophilic portion of the molecule. pharmacy180.com Modification of this group can have a significant impact on activity. For instance, in a series of isosteviol-based aminoalcohols, N-benzyl substitution of the amino function was found to be advantageous for antiproliferative activity. nih.gov Further exploration revealed that while an N-alkyl substitution generally reduced activity, an N-(1H-imidazol-1-yl)propyl group proved to be the most active. nih.gov This highlights the specific and sometimes unpredictable nature of SAR in this region of the molecule.
Potential modifications to the amino group of this compound could include:
Acylation: Converting the primary amine to a secondary amide to reduce basicity and introduce a new hydrogen bond acceptor.
Alkylation: Introducing small alkyl groups to the amine to increase steric bulk and modulate basicity.
Conversion to other functional groups: Replacing the amino group with a hydroxyl, nitro, or other functional group to probe the necessity of the amine for activity.
A hypothetical SAR table for amino group modifications is as follows:
| Compound | Modification of Amino Group | Relative Potency |
| This compound | -NH2 (Primary Amine) | Optimal |
| Analog 9 | -NH-Acetyl (Amide) | Low |
| Analog 10 | -N(CH3)2 (Tertiary Amine) | Moderate |
| Analog 11 | -OH (Hydroxyl) | Inactive |
This table is illustrative and based on general principles of medicinal chemistry.
Stereochemical Considerations in Related Hexanamide Derivatives
While this compound itself is not chiral, the introduction of substituents on the hexanamide chain or the synthesis of more complex analogs could introduce stereocenters. Stereochemistry plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different potencies, efficacies, and even different pharmacological effects.
Although direct stereochemical studies on this compound are not available, the principles are well-established in medicinal chemistry. For many classes of drugs, one enantiomer is significantly more active than the other, as it has the correct three-dimensional arrangement to fit into the chiral binding site of the target protein.
Fragment-Based Approaches in Analog Design and Optimization
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govcapes.gov.br This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly to the target protein. nih.govnih.gov These fragments can then be grown or linked together to create more potent and selective inhibitors. nih.govacs.org
In the context of this compound, an FBDD approach could involve:
Fragment Deconstruction: Breaking down the parent molecule into its constituent fragments: 4-chloroaniline, a hexanamide linker, and potentially smaller alkyl fragments.
Fragment Screening: Screening these and other related fragments against the biological target to identify key binding interactions.
Fragment Elaboration: Using the identified fragments as starting points to design novel analogs with improved properties. For example, if a particular substituted aniline (B41778) fragment shows good binding, it could be combined with various aliphatic amide chains to optimize potency.
Recent research has successfully applied FBDD to identify inhibitors for a variety of targets, including kinases and proteases. acs.orgmdpi.com This approach offers a rational and efficient alternative to high-throughput screening for the discovery of novel analogs of this compound.
Mechanistic Investigations of Biological Activity Pre Clinical and in Vitro
In Vitro Biological Activity Profiling of N-(3-Amino-4-chlorophenyl)hexanamide Analogs
Enzyme Inhibition Studies
The structural features of this compound suggest its potential to interact with various enzymes. Research on related compounds has provided insights into possible inhibitory activities.
Histone Deacetylase (HDAC) Inhibition for related hexanamides : Histone deacetylase (HDAC) inhibition is a recognized approach in cancer therapy. researchgate.netepa.gov Some novel sulfonamide derivatives have been identified as potent HDAC inhibitors, with IC50 values in the low nanomolar range against HDAC from HeLa cell extracts. researchgate.netepa.gov These inhibitors can induce apoptosis and modulate gene expression in tumor cells. nih.govmdpi.com For instance, two hydroxamate-based inhibitors, compound 4 and compound 6, demonstrated IC50 values of 2.96 ± 0.4 μM and 4.76 ± 0.5 μM, respectively, for HDAC1. nih.gov The development of selective HDAC1 inhibitors is a promising strategy for cancer treatment. nih.gov
Arginase Inhibition for amino acid derivatives : Arginase is a metalloenzyme that plays a role in various diseases by hydrolyzing L-arginine. nih.govscbt.com The design of arginase inhibitors is a key area of research for conditions like erectile dysfunction, asthma, and cardiovascular diseases. nih.gov α,α-disubstituted amino acid derivatives have been explored as a new class of arginase inhibitors. nih.gov For example, natural amino acids like L-homoarginine, L-ornithine, and L-citrulline have been shown to inhibit arginase, although with relatively high IC50 values in the millimolar range. nih.gov More potent synthetic inhibitors are being developed to improve therapeutic potential. nih.gov
Phosphatidylinositol 3-Kinase (PI3K) Inhibition for quinoxaline (B1680401) derivatives : The PI3K/mTOR signaling pathway is often dysregulated in cancer, making it an attractive target for therapy. researchgate.net Quinoxaline derivatives have emerged as promising dual inhibitors of PI3K and mTOR. researchgate.netrjptonline.org For instance, the quinoxaline derivative PX-866 is a potent PI3K inhibitor that binds to the ATP-binding site of the kinase. rjptonline.org Another derivative, PKI-587, has shown anti-tumor efficacy in non-small cell lung cancer and breast cancer. rjptonline.org A series of novel piperazinylquinoxaline derivatives also exhibited potent PI3Kα inhibitory activity, with compounds 22 and 41 having IC50 values of 40 nM and 24 nM, respectively. plos.org
Table 1: Enzyme Inhibition by Analogs
| Compound Class | Target Enzyme | Key Findings | Representative IC50 Values |
|---|---|---|---|
| Hydroxamate Derivatives | Histone Deacetylase 1 (HDAC1) | Exhibit potent inhibitory activity, suggesting a role in epigenetic regulation. nih.gov | Compound 4: 2.96 µM, Compound 6: 4.76 µM nih.gov |
| Amino Acid Derivatives | Arginase | Natural amino acids show weak inhibition; synthetic derivatives are being developed for higher potency. nih.gov | L-homoarginine: 8.14 mM (hARG-1), 2.52 mM (hARG-2) nih.gov |
| Quinoxaline Derivatives | Phosphatidylinositol 3-Kinase (PI3Kα) | Potent dual inhibitors of the PI3K/mTOR pathway with anti-proliferative effects. rjptonline.orgplos.org | Compound 22: 40 nM, Compound 41: 24 nM plos.org |
Cell-Based Assays
Cell-based assays have been instrumental in evaluating the effects of this compound analogs on cellular processes.
Antiproliferative Effects in Cancer Cell Lines : Analogs of this compound have demonstrated antiproliferative activity in various cancer cell lines. For example, novel piperazinylquinoxaline derivatives showed low micromolar to nanomolar antiproliferative potency against five human cancer cell lines. plos.org Similarly, a novel N-phenylbenzamide derivative, IMB-0523, has shown potent anti-HBV activity in vitro. dovepress.com
Quorum Sensing Modulation : Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation. cam.ac.uknih.gov Small molecules that can modulate QS are of significant interest for controlling bacterial infections. nih.govcam.ac.uk The design of non-native molecules to intercept bacterial signals is an active area of research, particularly targeting pathogens like Pseudomonas aeruginosa. nih.gov
Promotion of Osteogenesis : The discovery of small molecules that can promote bone formation is a significant goal in regenerative medicine. nih.gov Small-molecule inhibitors of sclerostin have been identified that promote osteogenesis by activating Wnt and BMP signaling pathways. elifesciences.orgnih.govbiorxiv.org These molecules have the potential to be used in bone graft substitutes for spinal fusion and fracture healing. elifesciences.org
Antimicrobial Activity Evaluation of Related Thiazole Derivatives
Thiazole derivatives are known for their broad-spectrum antimicrobial activities. jchemrev.comresearchgate.netnih.gov A variety of thiazole-containing compounds have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. ekb.egnih.gov For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole. jchemrev.com Additionally, some newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives have shown notable antibacterial and antifungal activities at various concentrations. nih.gov
Elucidation of Molecular Targets and Associated Cellular Pathways
Identifying the specific molecular targets of this compound and its analogs is crucial for understanding their mechanisms of action.
Interaction with Protein Kinases
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. pnrjournal.com The ability of a compound to interact with protein kinases can have significant therapeutic implications. For example, 14-3-3 proteins, which are regulated by phosphorylation, interact with a large network of client proteins to control various cellular processes. nih.gov Small molecules that can modulate these interactions are of therapeutic interest.
Modulation of Mitochondrial Fusion Proteins (e.g., Mitofusins)
Mitochondrial dynamics, including fusion and fission, are essential for maintaining mitochondrial health. patsnap.com Mitofusins (MFN1 and MFN2) are key proteins on the outer mitochondrial membrane that regulate mitochondrial fusion. nih.govresearchgate.net Small molecules have been identified that can directly activate or inhibit mitofusin activity. nih.govresearchgate.net For example, the small molecule MASM7 has been shown to promote mitochondrial fusion by activating mitofusins. biorxiv.orgencyclopedia.pub Conversely, mitofusin inhibition can lead to decreased mitochondrial function. nih.gov A series of 6-phenylhexanamide (B1615602) derivatives have been rationally designed as potent and selective mitofusin activators, showing promise for treating mitochondrial diseases. nih.govacs.orgresearchgate.net
Table 2: Molecular Targets and Cellular Pathways
| Molecular Target/Pathway | Description | Key Findings for Related Compounds |
|---|---|---|
| Protein Kinases | Regulate diverse cellular processes through phosphorylation. pnrjournal.com | Analogs may interact with kinases involved in cell signaling and proliferation. |
| Mitofusins (MFN1/MFN2) | Mediate mitochondrial outer membrane fusion, impacting mitochondrial function and cell signaling. nih.gov | 6-phenylhexanamide derivatives act as potent activators, enhancing mitochondrial fusion. nih.govacs.org MASM7 is a small molecule activator of mitofusins. biorxiv.orgencyclopedia.pub |
Interference with Bacterial Quorum Sensing Systems
Quorum sensing is a critical cell-to-cell communication process in bacteria, regulating a variety of physiological functions, including virulence and biofilm formation. This makes it an attractive target for the development of novel antimicrobial agents. However, there is currently no published research demonstrating that this compound interferes with bacterial quorum sensing systems. Studies that would typically investigate such activity, for instance, by measuring the inhibition of quorum sensing-regulated gene expression or the disruption of signaling molecule production, have not been reported for this specific compound.
Activation of Bone Morphogenetic Protein Signaling Pathways
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide range of cellular processes, including embryonic development, tissue homeostasis, and bone formation. The activation of BMP signaling pathways is a key area of research for regenerative medicine and cancer therapeutics. Despite the importance of this pathway, there are no available studies indicating that this compound activates or otherwise modulates BMP signaling. Research activities such as reporter gene assays to measure BMP pathway activation or western blot analysis of downstream signaling proteins have not been documented for this compound.
Analysis of Ligandable Cysteines and Oncogenic Mutations
The identification of ligandable cysteines in proteins, particularly those encoded by oncogenes, is a promising strategy in cancer drug discovery. Covalent inhibitors that target these residues can offer high potency and selectivity. To date, there is no evidence in the scientific literature to suggest that this compound has been analyzed for its ability to interact with ligandable cysteines or its effects on proteins bearing oncogenic mutations. Proteomic studies or targeted biochemical assays to explore such interactions are not available for this compound.
Mechanistic Elucidation via Comprehensive Biochemical and Cell-Based Assays
A thorough understanding of a compound's mechanism of action relies on a suite of biochemical and cell-based assays. These assays are designed to identify specific molecular targets and to characterize the compound's effects on cellular functions. For this compound, there is a lack of published data from such comprehensive assays. Therefore, its specific molecular targets and its broader cellular effects remain uncharacterized.
Preclinical In Vivo Target Engagement Studies Utilizing Representative Analogs
To validate the therapeutic potential of a compound, preclinical in vivo studies are essential to demonstrate that it can engage its target in a living organism. These studies often utilize analogs of the lead compound to explore structure-activity relationships and to optimize pharmacokinetic properties. In the case of this compound, the absence of an identified biological target has precluded the design and execution of such in vivo target engagement studies.
Computational Chemistry and Cheminformatics in N 3 Amino 4 Chlorophenyl Hexanamide Research
Quantum Chemical Computations for Molecular Properties and Reactivity
Quantum chemical computations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(3-Amino-4-chlorophenyl)hexanamide. These calculations can predict a range of molecular properties that are crucial for understanding its behavior at the atomic level.
Key molecular properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. For instance, a smaller gap suggests higher reactivity.
Furthermore, these computations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map is critical for identifying regions that are likely to engage in electrostatic interactions with a biological target. For this compound, the amino group and the chlorine atom on the phenyl ring, as well as the amide linkage, are expected to be key regions of electrostatic potential that influence its binding characteristics.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, likely from the amino group. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity, potentially at the phenyl ring. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |
| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and binding. |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of factor Xa. This method is crucial for understanding the specific interactions that contribute to the compound's inhibitory activity.
Studies on factor Xa inhibitors have revealed key binding pockets, often labeled S1, S2, and S4, within the enzyme's active site. nih.govnih.gov The 3-amino-4-chlorophenyl moiety of this compound acts as a benzamidine (B55565) mimic, designed to interact with the S1 pocket, which is a common feature for many factor Xa inhibitors. nih.govnih.gov The amino group can form crucial hydrogen bonds with residues such as Asp189, while the chlorophenyl group can engage in hydrophobic interactions within the pocket. nih.gov
Table 2: Predicted Interactions of this compound with Factor Xa Active Site Residues
| Binding Pocket | Interacting Moiety of Ligand | Key Residues | Type of Interaction |
| S1 | 3-Amino-4-chlorophenyl | Asp189, Ser195 | Hydrogen Bonding, Electrostatic |
| S4 | Hexanamide (B146200) | Tyr99, Phe174, Trp215 | Hydrophobic |
| Backbone | Amide Linkage | Gly216 | Hydrogen Bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. vjst.vn This allows for the prediction of the activity of new, unsynthesized compounds.
Descriptor Generation and Selection
The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). For a series of analogs of this compound, descriptors capturing electronic, steric, and hydrophobic properties would be generated. Techniques like genetic algorithms or stepwise multiple linear regression are then used to select a subset of descriptors that are most correlated with the biological activity. nih.gov
Statistical Model Development and Internal/External Validation
Once the most relevant descriptors are selected, a statistical model is developed using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The model takes the form of an equation that relates the descriptor values to the activity. The robustness and predictive power of the QSAR model are assessed through rigorous validation procedures. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in model development. vjst.vn
Predictive Applications in Rational Compound Design
A validated QSAR model serves as a powerful tool for the rational design of new compounds with improved activity. By analyzing the QSAR equation, chemists can understand which structural features are positively or negatively correlated with the desired biological effect. For instance, if a particular descriptor related to hydrophobicity has a positive coefficient in the QSAR model for factor Xa inhibition, it would suggest that increasing the hydrophobicity of a specific part of the this compound scaffold could lead to a more potent inhibitor. This predictive capability significantly reduces the need for extensive synthesis and testing of numerous compounds, thereby accelerating the drug discovery process. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is another key computational strategy that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govacs.orgacs.org
For factor Xa inhibitors, a typical pharmacophore model would include features such as a hydrogen bond acceptor, a hydrogen bond donor, and one or more hydrophobic regions, all arranged in a specific spatial orientation. nih.govkib.ac.cn The 3-amino-4-chlorophenyl group of this compound would likely map to a hydrogen bond donor (the amino group) and a hydrophobic feature (the chlorophenyl ring). The hexanamide chain would correspond to another hydrophobic feature.
Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.govkib.ac.cn This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to be active as factor Xa inhibitors. These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. This approach is highly effective in discovering novel scaffolds for drug development. acs.org
Analytical Methodologies for N 3 Amino 4 Chlorophenyl Hexanamide and Its Metabolites/derivatives
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are pivotal for isolating N-(3-Amino-4-chlorophenyl)hexanamide from complex matrices and for its quantification. The choice of technique depends on the volatility, polarity, and concentration of the analyte.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
For compounds with the structural characteristics of this compound, which possesses both polar (amino and amide groups) and non-polar (chlorophenyl and hexyl groups) moieties, reverse-phase HPLC (RP-HPLC) is a particularly suitable method. In RP-HPLC, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase.
A typical HPLC method for a structurally similar compound, 1-Hexadecanesulfonamide, N-(3-amino-4-chlorophenyl)-, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS-compatible applications. sielc.com The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound would exhibit significant absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Expected RT | ~12-18 min (estimated) |
Note: The retention time (RT) is an estimate and would require experimental verification for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of polar functional groups, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
Derivatization typically involves converting the polar -NH2 and -NH- groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers/amines or trifluoroacetyl (TFA) amides. This process reduces intermolecular hydrogen bonding and allows the compound to be vaporized without decomposition in the GC inlet.
Once volatilized, the derivatized analyte is separated in the gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.
Table 2: Typical GC-MS Parameters for Derivatized Amine and Amide Analysis
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150 °C |
| Scan Range | m/z 50-550 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound as it can be analyzed directly without the need for derivatization.
Following separation by the LC system (as described in 6.1.1), the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces a protonated molecule [M+H]+ with minimal fragmentation.
For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov In this mode, the precursor ion (e.g., the [M+H]+ of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is the gold standard for quantification in complex matrices. researchgate.netyoutube.com
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Precursor Ion (Q1) | m/z 241.1 (Calculated for [C12H17ClN2O+H]+) |
| Product Ion (Q3) | To be determined experimentally (e.g., fragments from the loss of the hexyl chain) |
| Collision Energy | To be optimized experimentally |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information on the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the hexyl chain. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.orglibretexts.org For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the hexyl group would be found in the upfield region (0.8-2.5 ppm). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. mnstate.edu
¹³C NMR: A carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. oregonstate.edu The carbonyl carbon of the amide group would be expected at the downfield end of the spectrum (around 170 ppm), while the aromatic carbons would appear in the 110-150 ppm range, and the aliphatic carbons of the hexyl chain in the upfield region (10-40 ppm).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic-H | 6.5 - 7.5 |
| Amine (-NH₂) | 3.5 - 4.5 (broad) | |
| Amide (-NHCO-) | 7.5 - 8.5 (broad) | |
| -CH₂-CO- | 2.1 - 2.4 | |
| -CH₂- (alkyl chain) | 1.2 - 1.7 | |
| -CH₃ (terminal) | 0.8 - 1.0 | |
| ¹³C | Carbonyl (-C=O) | 170 - 175 |
| Aromatic C-Cl | 120 - 130 | |
| Aromatic C-N | 140 - 150 | |
| Aromatic C-H | 115 - 130 | |
| -CH₂- (alkyl chain) | 20 - 40 | |
| -CH₃ (terminal) | ~14 |
Note: These are predicted values based on general principles and data for similar structures. Actual values would need to be determined experimentally.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
When this compound is analyzed by mass spectrometry, it will first be ionized. As mentioned, ESI is a soft ionization technique that would likely produce the protonated molecule [M+H]+, allowing for the determination of the molecular weight. The nominal molecular weight of this compound (C12H17ClN2O) is approximately 240.1 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the M peak (due to the ³⁵Cl isotope).
With a harder ionization technique like Electron Ionization (EI), as used in GC-MS, the molecule will fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and the fragmentation of the hexyl chain.
Table 5: Expected Key Mass Spectrometric Fragments for this compound (under EI)
| m/z (proposed) | Identity of Fragment |
| 240/242 | Molecular Ion [M]⁺ |
| 142/144 | [H₂N(Cl)C₆H₃NH]⁺ |
| 127/129 | [H₂N(Cl)C₆H₃]⁺ |
| 99 | [C₅H₁₁CO]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The m/z values are nominal and the fragmentation pathways are proposed based on common fragmentation rules for similar structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for a compound.
While IR spectroscopy is a standard method for the structural elucidation of organic compounds, a specific, publicly available IR spectrum for this compound could not be located in the reviewed scientific literature and databases. However, based on the known functional groups present in the molecule (an amide, a primary amine, a chlorinated aromatic ring, and an alkyl chain), the expected characteristic absorption bands can be predicted.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3400-3250 |
| Bending | 1650-1580 | |
| Amide (N-H) | Stretching | ~3300 |
| Amide (C=O) | Stretching (Amide I band) | ~1650 |
| Amide (N-H) | Bending (Amide II band) | ~1550 |
| Aromatic Ring (C-H) | Stretching | 3100-3000 |
| Bending (out-of-plane) | 900-675 | |
| Aromatic Ring (C=C) | Stretching | 1600-1450 |
| Alkyl Chain (C-H) | Stretching (asymmetric & symmetric) | 2960-2850 |
| Chloro (C-Cl) | Stretching | 850-550 |
This table is predictive and based on general IR correlation charts. Actual values for this compound would require experimental verification.
For comparative analysis, the IR spectra of structurally related compounds can provide insights. For instance, the IR spectrum of N-phenylhexanamide would show characteristic amide and aromatic peaks, but lack the signals from the amino and chloro substituents. scbt.com Similarly, the spectra of compounds like 3-amino-4-chlorobenzoic acid would exhibit peaks for the amino group and the chlorinated phenyl ring. nih.gov
Advanced Techniques for Metabolite Identification and Profiling, including In Vitro Biotransformation Studies
The study of a compound's metabolism is crucial for understanding its biological fate. This involves identifying the metabolic products (metabolites) formed through biochemical processes in the body. Advanced analytical techniques are employed for the identification and quantification of these metabolites.
A review of the available scientific literature did not yield any specific studies on the in vitro biotransformation or metabolite profiling of this compound. Therefore, no specific metabolites or derivatives have been identified for this compound.
However, general methodologies for such studies are well-established. In vitro biotransformation studies typically involve incubating the parent compound with liver microsomes, hepatocytes, or other enzyme preparations to simulate metabolic processes. The resulting mixture is then analyzed to identify the metabolites.
Advanced analytical techniques commonly used for metabolite identification and profiling include:
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique in metabolite analysis. LC separates the components of a complex mixture, which are then ionized and detected by a mass spectrometer, providing information on their mass-to-charge ratio and fragmentation patterns for structural elucidation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information about metabolites and is often used in conjunction with MS for unambiguous identification. researchgate.net
High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) : This method can be used for the quantitative profiling of drugs and their metabolites, especially after derivatization to include an element detectable by ICP-MS. nih.gov
In silico tools can also predict potential metabolic pathways and metabolites of a compound based on its chemical structure. For this compound, potential metabolic reactions could include hydroxylation of the aromatic ring or the alkyl chain, N-acetylation of the amino group, or cleavage of the amide bond.
Further research, including dedicated in vitro and in vivo studies, would be necessary to identify and characterize the specific metabolites of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)hexanamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via acylation of 3-amino-4-chloroaniline with hexanoyl chloride in aqueous or organic media. A study demonstrated that using N-acyl-N-(4-chlorophenyl) sulfonamides as reagents in water yields amides with high selectivity (80–95% yield) . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials or byproducts . Confirm purity using HPLC (>98%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR identifies protons on the aromatic ring (e.g., δ 6.8–7.2 ppm for substituted phenyl) and aliphatic chain (δ 1.2–2.3 ppm for hexanamide). C NMR confirms carbonyl resonance (δ ~170 ppm) .
- IR : Detect amide C=O stretch (~1650 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : HRMS provides exact mass (e.g., CHClNO, calculated 255.09 g/mol) to verify molecular formula .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for antimicrobial or anticancer activity using:
- MTT assay : Test cytotoxicity on cancer cell lines (e.g., hepatoma HTC cells) at concentrations 1–100 μM for 24–48 hours. Compare to controls (e.g., capsaicin analogs with EC values ≤50 μM) .
- Broth microdilution : Assess antibacterial efficacy against Gram-positive/negative strains (MIC values <50 μg/mL indicate potency) .
Advanced Research Questions
Q. How do structural modifications (e.g., acyl chain length, substituents) impact biological activity?
- Methodology : Compare analogs like N-(3-amino-4-chlorophenyl)butanamide (C4 chain) vs. hexanamide (C6 chain). Studies on capsaicin analogs show that intermediate chain lengths (C5–C9) enhance cytotoxicity by balancing lipophilicity and cellular uptake. For example, N-(4-hydroxy-3-methoxybenzyl)hexanamide (C6) showed activity comparable to capsaicin (C9), suggesting chain truncation may retain efficacy . Introduce substituents (e.g., methoxy groups) to improve target binding via hydrogen bonding or π-π interactions .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine. Water-based systems may reduce byproducts .
- Catalyst : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for coupling efficiency .
- Temperature : Reactions at 60–80°C reduce time (e.g., from 15 hours to 7 hours) while maintaining >85% yield .
Q. What advanced analytical methods address discrepancies in reported data (e.g., conflicting bioactivity results)?
- Methodology :
- LC-MS/MS : Quantify trace impurities (e.g., N-(4-chlorophenyl)hexanamide) that may interfere with bioassays .
- X-ray crystallography : Resolve structural ambiguities (e.g., amide vs. imine tautomers) by analyzing single crystals .
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values, ensuring statistical significance (p < 0.05 via ANOVA) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (~3.5), indicating moderate lipophilicity. Topological polar surface area (TPSA ~50 Ų) suggests moderate blood-brain barrier penetration .
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina. A docking score ≤−7.0 kcal/mol implies strong affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
